
3-氯丙烯醇
描述
3-Chloroallyl alcohol, also known as (Z)-3-Chloroallyl alcohol, is a chemical compound with the molecular formula C3H5ClO . It is a primary alcohol and is metabolized largely by hepatic alcohol dehydrogenases . It is a synthetic substance and can be a metabolite of 1,3-dichloropropene .
Synthesis Analysis
The synthesis of 3-Chloroallyl alcohol can be supported by read across from a published PBPK model for ethanol . The synthesis of alcohols like 3-Chloroallyl alcohol can be achieved from carbon nucleophiles and ketones . A known process for producing propargyl alcohol involves the treatment of 3-chloroallyl alcohol with aqueous caustic .
Molecular Structure Analysis
The molecular structure of 3-Chloroallyl alcohol consists of 3 Carbon atoms, 5 Hydrogen atoms, 1 Chlorine atom, and 1 Oxygen atom . The molecule has a total of 9 bonds, including 4 non-Hydrogen bonds, 1 multiple bond, 1 rotatable bond, 1 double bond, 1 hydroxyl group, and 1 primary alcohol .
Chemical Reactions Analysis
Alcohols like 3-Chloroallyl alcohol can undergo various chemical reactions. These include ether formation via substitution reactions, elimination of alcohols to form alkenes, and conversion of alcohols to alkyl halides via substitution reactions . The reaction mechanism of alcohols involves the abstraction of a proton from the carbon adjacent to the carbonyl group, and the anion intermediate then expels the –OH group with simultaneous protonation by an acid to form water .
Physical And Chemical Properties Analysis
3-Chloroallyl alcohol has a density of 1.1±0.1 g/cm³, a boiling point of 126.7±15.0 °C at 760 mmHg, and a vapour pressure of 5.3±0.5 mmHg at 25°C . It has a molar refractivity of 22.4±0.3 cm³, a polar surface area of 20 Ų, and a molar volume of 80.6±3.0 cm³ .
科学研究应用
Pharmacokinetics and Toxicology
A physiologically based pharmacokinetic (PBPK) model for 3-CAA was developed to evaluate maximum tolerated doses and design assays for in vivo genotoxicity . This model helps in understanding the metabolism of 3-CAA, which is crucial for determining safe exposure levels and for assessing the risk of genotoxic effects.
Environmental Fate and Mobility
3-CAA has been identified as very mobile in the environment, particularly in drain flow scenarios . This information is vital for environmental risk assessments, especially in understanding the potential for 3-CAA to contaminate groundwater.
Ecotoxicology
The compound exhibits moderate acute toxicity to fish and Daphnia, which are standard bio-indicators in ecotoxicological studies . These findings are essential for evaluating the environmental impact of 3-CAA and for regulatory purposes.
Genotoxicity Studies
3-CAA is assessed for its potential to cause genetic mutations. It is a byproduct found in groundwater after the application of certain pesticides and can also form glycoside conjugates in leafy crops . Understanding its genotoxic potential is crucial for food safety and public health.
Regulatory Compliance and Safety Guidelines
The data on 3-CAA can be used to comply with international safety guidelines, such as those set by the OECD and USEPA . This includes ensuring that the highest dose used in studies is not associated with severe toxicity.
作用机制
Target of Action
The primary target of 3-Chloroallyl alcohol (3-CAA) is hepatic alcohol dehydrogenases . These enzymes play a crucial role in the metabolism of alcohols, including 3-CAA .
Mode of Action
3-CAA, like ethanol, is a primary alcohol and is metabolized largely by hepatic alcohol dehydrogenases . The interaction of 3-CAA with these enzymes leads to its metabolism, producing various metabolites .
Biochemical Pathways
The metabolism of 3-CAA by hepatic alcohol dehydrogenases is part of the broader alcohol metabolic pathway . This pathway is crucial in the body’s processing of alcohol-based compounds, leading to their breakdown and eventual elimination .
Pharmacokinetics
A physiologically based pharmacokinetic (PBPK) model for 3-CAA has been developed . This model predicts that oral gavage results in a 6-fold higher maximum blood concentration (Cmax) than the same dose administered in drinking water, but in similar area under the curve (AUC) values . This suggests that the route of administration can significantly impact the bioavailability of 3-CAA .
Result of Action
The metabolism of 3-CAA by hepatic alcohol dehydrogenases leads to the production of a reactive metabolite . This metabolite is associated with severe toxicity, such as lethality, from 3-CAA . It’s important to note that the specific molecular and cellular effects of 3-caa’s action may vary depending on several factors, including the dose and route of administration .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 3-CAA. For instance, 3-CAA can be found in the environment following the application of certain plant protection products . It is also formed in groundwater following the injection of 1,3-dichloropropene, a fumigant used to control nematodes . These environmental occurrences could potentially affect the exposure levels and subsequent action of 3-CAA .
安全和危害
未来方向
A physiologically based pharmacokinetic (PBPK) model for 3-Chloroallyl alcohol has been developed and used to evaluate the design of assays for the in vivo genotoxicity of 3-Chloroallyl alcohol . This model could be used to ensure that studies meet test guidelines and that the highest dose used is not associated with severe toxicity .
属性
IUPAC Name |
3-chloroprop-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO/c4-2-1-3-5/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJGHXDNIPAWLLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C=CCl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041481 | |
| Record name | 3-Chloroallyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
92.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroallyl alcohol | |
CAS RN |
29560-84-7 | |
| Record name | 2-Propen-1-ol, 3-chloro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29560-84-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloroallyl alcohol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029560847 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloroallyl alcohol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5041481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloroprop-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-CHLOROALLYL ALCOHOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BP3J7M3WWA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 3-Chloroallyl alcohol is a major degradation product of the soil fumigant 1,3-dichloropropene (1,3-D). [, , , , , , ] 1,3-D is used to control nematodes in soil and its application leads to the formation of 3-CAA in groundwater. [, , ]
A: Plants readily absorb and metabolize 3-CAA. [, , ] It is further transformed into 3-chloro-1-propanol and 3-chloroacrylic acid. [, ] Eventually, these metabolites are incorporated into general plant constituents, including glucose, TCA acids, amino acids, and lipids. []
A: No, 3-chloroallyl alcohol has a short half-life in plants. Studies show it becomes undetectable after 96 hours in tomatoes. [] Similarly, 1,3-dichloropropene, its precursor, is not found after 72 hours. []
A: While 3-CAA itself degrades rapidly in plants, the long-term persistence of 1,3-dichloropropene and its impurities in soil is a concern. [] Specifically, 1,2,2-trichloropropane, an impurity in some 1,3-D formulations, was identified as having a higher risk of groundwater contamination. []
A: Hydrolysis of 1,3-dichloropropene produces 3-chloroallyl alcohol. [] This reaction appears independent of pH but is influenced by temperature, with a half-life ranging from 3 days at 30°C to 51 days at 10°C. [] Interestingly, the cis:trans ratio of the isomers remains consistent throughout the hydrolysis process. []
A: Yes, soils with a history of repeated 1,3-dichloropropene applications show enhanced degradation rates compared to soils with limited or no previous exposure. [] This suggests the potential development of microbial communities capable of degrading 1,3-D and its metabolites more efficiently. []
ANone: Various methods have been employed, including:
- Repacked soil columns: Used to simulate leaching behavior and study the compound's fate in soil layers. []
- Laboratory incubation systems: Allow for controlled conditions to assess degradation rates in different soil types. []
- Radiolabeling (¹⁴C): Facilitates tracking the fate and distribution of the compounds and their metabolites in plants and soil. [, , , ]
- Gas chromatography: Used for the detection and quantification of 1,3-dichloropropene, 3-chloroallyl alcohol, and other metabolites in plant tissues. [, ]
- High-performance liquid chromatography (HPLC): A technique used to identify and quantify 1,3-D and its metabolites, such as 3-chloroallyl alcohol, in various matrices. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Aminobenzo[d]oxazol-2(3H)-one](/img/structure/B49377.png)
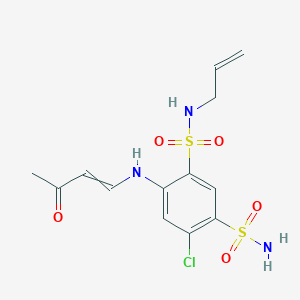
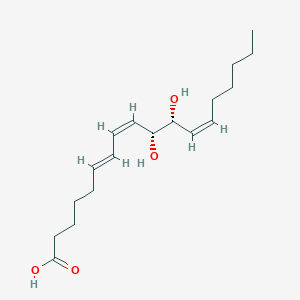


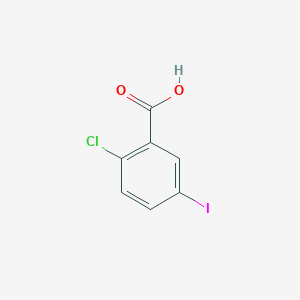
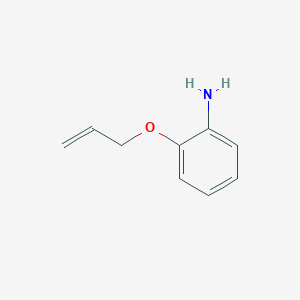

![(1aS,1bS,5aS,9bR)-7-methoxy-1a,1b,2,3,4,5,5a,9b-octahydrophenanthro[9,10-b]oxirene](/img/structure/B49395.png)

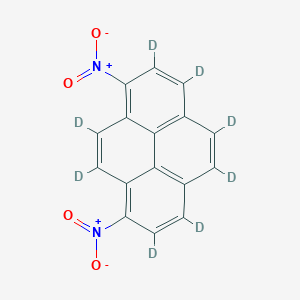

![1-Phenyl-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B49404.png)
